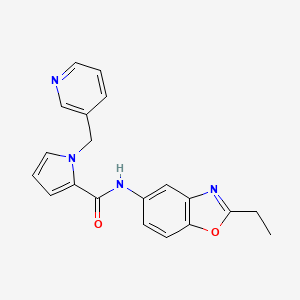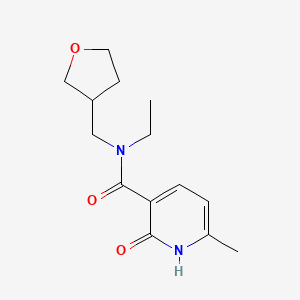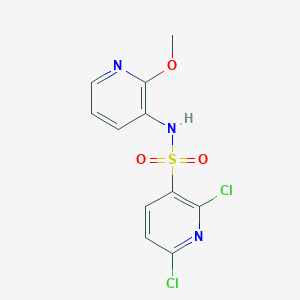
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide, also known as EB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. EB-1 is a synthetic small molecule that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
The mechanism of action of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide is not fully understood. However, it has been proposed that N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide inhibits the activity of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide may prevent cancer cells from dividing and proliferating. N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer activity. N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has also been shown to have low toxicity in normal cells, which suggests that it may have a favorable safety profile.
実験室実験の利点と制限
One advantage of using N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide in lab experiments is its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells in vitro and in vivo makes it a promising candidate for further research. Another advantage of using N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide is its low toxicity in normal cells, which suggests that it may have a favorable safety profile.
One limitation of using N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide in lab experiments is its limited solubility in water. This may make it difficult to administer in vivo and may limit its effectiveness. Another limitation of using N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide is its relatively low potency compared to other tubulin inhibitors. This may make it less effective in treating certain types of cancer.
将来の方向性
There are several future directions for research on N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide. One direction is to optimize the synthesis of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide for high yield and purity. Another direction is to investigate the mechanism of action of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide in more detail. This may lead to the development of more potent derivatives of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide. Another direction is to investigate the potential of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide as a combination therapy with other anticancer agents. Finally, further in vivo studies are needed to determine the safety and efficacy of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide as an anticancer agent.
合成法
The synthesis of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide involves the reaction of 2-ethyl-1,3-benzoxazole-5-carboxylic acid with 3-pyridinemethanol in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-pyrrolecarboxamide to yield the final product, N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide. The synthesis of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been reported in several research articles and has been optimized for high yield and purity.
科学的研究の応用
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to have potential applications in cancer research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth in mouse models of cancer. These findings suggest that N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide may have therapeutic potential as an anticancer agent.
特性
IUPAC Name |
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-2-19-23-16-11-15(7-8-18(16)26-19)22-20(25)17-6-4-10-24(17)13-14-5-3-9-21-12-14/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAZIENYUXUTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)




![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)


![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)
![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)